molecular formula C9H13NO3 B3041740 Ethyl (E)-2-cyano-3-ethoxycrotonate CAS No. 35260-93-6

Ethyl (E)-2-cyano-3-ethoxycrotonate

Cat. No. B3041740
CAS RN: 35260-93-6
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-BQYQJAHWSA-N
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Description

Compounds like Ethyl (E)-2-cyano-3-ethoxycrotonate belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids where the hydrogen in the carboxyl (-COOH) group is replaced by a hydrocarbon .


Synthesis Analysis

The synthesis of such compounds typically involves esterification reactions, which is a chemical reaction that forms an ester from a carboxylic acid and an alcohol .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be studied using techniques like calorimetry to measure the heat of reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like its melting point, boiling point, solubility, etc., can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is typically studied using a combination of experimental techniques and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact .

Future Directions

The future directions in the study of a compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research might focus on its potential as a therapeutic agent .

properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFOGAYPIPTKF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C#N)/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-2-cyano-3-ethoxycrotonate

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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